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Compound of Interest

Compound Name: Dacomitinib hydrate

Cat. No.: B606925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dacomitinib hydrate, a second-

generation, irreversible pan-ErbB tyrosine kinase inhibitor. It covers its chemical properties,

mechanism of action, and key experimental data, offering a valuable resource for professionals

in drug development and cancer research.

Core Chemical and Physical Properties
Dacomitinib is an orally bioavailable quinazolone derivative.[1] The hydrated form is typically

used in pharmaceutical formulations.
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Property Value Citation

CAS Number 1042385-75-0 (Hydrate) [1][2][3][4]

Molecular Formula C24H27ClFN5O3 (Hydrate) [1][4]

Molecular Weight 487.96 g/mol (Hydrate) [1][2][4]

IUPAC Name

(E)-N-(4-((3-chloro-4-

fluorophenyl)amino)-7-

methoxyquinazolin-6-yl)-4-

(piperidin-1-yl)but-2-enamide

hydrate

[1]

Synonyms PF-00299804, Vizimpro [1]

Solubility

Soluble in DMSO (19 mg/ml at

25 °C). Poorly soluble in water

(<1 mg/ml at 25 °C) and

ethanol (<1 mg/ml at 25 °C).

[3][5]

Mechanism of Action: Irreversible Pan-ErbB
Inhibition
Dacomitinib is a potent and irreversible inhibitor of the human epidermal growth factor receptor

(HER or ErbB) family of tyrosine kinases, which includes EGFR (HER1), HER2, and HER4.[6]

[7] These receptors are crucial in regulating cell proliferation, differentiation, and survival, and

their dysregulation is a hallmark of many cancers, particularly non-small cell lung cancer

(NSCLC).[8][9]

Unlike first-generation tyrosine kinase inhibitors (TKIs) which bind reversibly to the ATP-binding

site of the receptor, Dacomitinib forms a covalent bond with a specific cysteine residue within

the catalytic domain.[6][8] This irreversible binding permanently inactivates the receptor,

leading to a sustained blockade of downstream signaling pathways critical for tumor growth

and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][8]
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Caption: Dacomitinib Signaling Pathway Inhibition.
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In Vitro Efficacy: IC50 Values
Dacomitinib has demonstrated potent inhibitory activity against multiple ErbB family members

and various EGFR mutations. Its efficacy is particularly noted in cell lines harboring activating

EGFR mutations, including those resistant to first-generation TKIs.

Target Cell Line / Assay IC50 Value Citation

EGFR Cell-free assay 6.0 nM [5][6][10]

ERBB2 (HER2) Cell-free assay 45.7 nM [5][11]

ERBB4 (HER4) Cell-free assay 73.7 nM [5][11]

EGFR (L858R

mutation)
NSCLC cell lines ~2.6 nM [12]

EGFR (del19

mutation)
HCC827 NSCLC cells 2.2 nM

EGFR

(L858R/T790M)
NSCLC cell lines ~280 nM [6]

Mechanisms of Acquired Resistance
Despite its efficacy, acquired resistance to Dacomitinib can develop. The primary mechanism

involves the emergence of secondary mutations in the EGFR gene.

T790M Mutation: This "gatekeeper" mutation in exon 20 is a common mechanism of

resistance to first and second-generation EGFR TKIs.[13] It increases the receptor's affinity

for ATP, reducing the competitive advantage of the inhibitor. In vitro studies have shown that

chronic exposure to Dacomitinib can induce the T790M mutation.[13]

C797S Mutation: This mutation in exon 20 occurs at the site of covalent binding for

irreversible inhibitors like Dacomitinib.[13] The substitution of cysteine with serine prevents

the formation of the covalent bond, rendering the drug ineffective. This mutation has been

observed in vitro in Dacomitinib-resistant clones.[13]

Experimental Protocols
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The following section details methodologies for key experiments used to characterize the

activity of Dacomitinib.

Determination of IC50 via MTS Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of

Dacomitinib on cancer cell lines using a colorimetric MTS assay, which measures cell viability.

Materials:

Cancer cell line of interest (e.g., NSCLC line with EGFR mutation)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Dacomitinib stock solution (dissolved in DMSO)

96-well cell culture plates

MTS reagent solution (containing an electron coupling reagent like PES)

Phosphate-Buffered Saline (PBS)

Multi-well spectrophotometer (plate reader)

Procedure:

Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined

optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Include wells

with medium only for background control. Incubate overnight at 37°C in a 5% CO2 incubator

to allow for cell attachment.

Drug Preparation and Addition: Prepare a serial dilution of Dacomitinib in culture medium

from the DMSO stock. The final concentration of DMSO should be kept constant and low

(<0.1%) across all wells. Remove the medium from the wells and add 100 µL of the

Dacomitinib dilutions. Include a vehicle control (medium with DMSO only).

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2

incubator.
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MTS Reagent Addition: Add 20 µL of the MTS solution to each well.[2][5][6]

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[2][5][6] Viable cells will convert the

MTS tetrazolium salt into a soluble formazan product, resulting in a color change.

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a multi-

well spectrophotometer.[2][5]

Data Analysis:

Subtract the average absorbance of the medium-only wells from all other readings.

Calculate the percentage of cell viability for each Dacomitinib concentration relative to the

vehicle control.

Plot the percentage of viability against the logarithm of the Dacomitinib concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Generation of Dacomitinib-Resistant Cell Lines
This protocol describes a method for generating Dacomitinib-resistant cancer cell lines through

chronic, escalating drug exposure.

Materials:

Parental cancer cell line (e.g., PC9, an EGFR-mutant NSCLC cell line)

Complete culture medium

Dacomitinib stock solution

Procedure:

Initial Exposure: Seed parental cells at approximately 70% confluence. Introduce

Dacomitinib at a very low starting concentration (e.g., 1 pM).[8]

Dose Escalation: Culture the cells until they reach confluence, then passage them. Increase

the concentration of Dacomitinib in half-log intervals approximately every two weeks.[8] The
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medium and drug should be replenished regularly (e.g., every 3-4 days).

Selection and Establishment: Continue this process of gradual dose escalation over several

months. The cells that survive and proliferate at higher drug concentrations are selected for

resistance. The resistant cell line is considered established when it can consistently grow in

a high concentration of Dacomitinib (e.g., 100 nM).[8]

Characterization: The newly established resistant cell line should be characterized to confirm

its resistance (e.g., by re-determining the IC50) and to investigate the underlying resistance

mechanisms.

Identification of Resistance Mutations via Sanger
Sequencing
This protocol provides a general workflow for identifying mutations in the EGFR gene, such as

T790M or C797S, in resistant cell lines.

Materials:

Parental and Dacomitinib-resistant cell lines

Genomic DNA extraction kit

Primers specific for EGFR exons of interest (e.g., exon 20)

Taq polymerase and PCR reagents

PCR thermocycler

DNA purification kit

Sanger sequencing reagents and access to a capillary electrophoresis sequencer

Procedure:

Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and the

resistant cell lines using a commercial kit according to the manufacturer's instructions.
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PCR Amplification: Amplify the specific EGFR exons where resistance mutations are

suspected (e.g., exon 20, which contains T790M and C797S). Set up a PCR reaction using

the extracted genomic DNA as a template and the specific primers.

PCR Product Purification: Run the PCR product on an agarose gel to confirm the

amplification of a band of the correct size. Purify the PCR product to remove primers and

unincorporated nucleotides.

Sanger Sequencing: Perform cycle sequencing reactions using the purified PCR product as

a template. The reaction products are then purified and analyzed on a capillary

electrophoresis-based DNA sequencer.

Sequence Analysis: Analyze the resulting electrophoretograms using sequencing analysis

software. Compare the EGFR sequence from the resistant cells to that of the parental cells

and a reference sequence to identify any nucleotide changes corresponding to known

resistance mutations.
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Caption: General workflow for Dacomitinib efficacy and resistance studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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